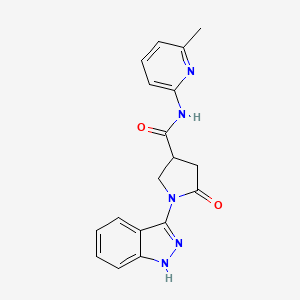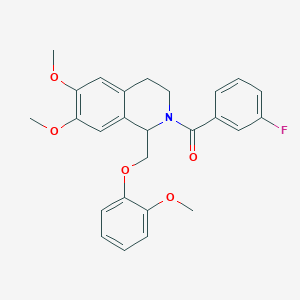
1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indazole ring, a pyridine ring, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole ring, the pyridine ring, and the pyrrolidine ring. Common synthetic routes may involve:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions involving aldehydes and ammonia or amines.
Formation of the Pyrrolidine Ring: Pyrrolidine rings can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution Reagents: Halogens, alkyl groups, and other functional groups can be introduced through substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide: shares similarities with other compounds containing indazole, pyridine, and pyrrolidine rings.
Other Indazole Derivatives: Compounds with similar indazole structures may exhibit comparable chemical properties and biological activities.
Pyridine Derivatives: Compounds with pyridine rings may have similar reactivity and applications.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings may share similar synthetic routes and reaction conditions.
Uniqueness
The uniqueness of This compound lies in its specific combination of indazole, pyridine, and pyrrolidine rings, which confer distinct chemical properties and potential applications. This unique structure allows for diverse reactivity and makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-4-8-15(19-11)20-18(25)12-9-16(24)23(10-12)17-13-6-2-3-7-14(13)21-22-17/h2-8,12H,9-10H2,1H3,(H,21,22)(H,19,20,25) |
InChI Key |
JIGUEKPMLCIFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11224626.png)
![N-(4-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11224629.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11224634.png)
![2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11224640.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11224642.png)
![1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11224650.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11224675.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11224681.png)

![3-(3-Chloro-4-fluorophenyl)-1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B11224688.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11224694.png)
![N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11224695.png)

